2-Bromo-6-(hydroxymethyl)-4-nitrophenol
Overview
Description
2-Bromo-6-(hydroxymethyl)-4-nitrophenol is an organic compound that features a bromine atom, a hydroxymethyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(hydroxymethyl)-4-nitrophenol typically involves the bromination of 6-(hydroxymethyl)-4-nitrophenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(hydroxymethyl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed
Oxidation: 2-Bromo-6-(carboxymethyl)-4-nitrophenol.
Reduction: 2-Bromo-6-(hydroxymethyl)-4-aminophenol.
Substitution: 2-Methoxy-6-(hydroxymethyl)-4-nitrophenol or 2-Thio-6-(hydroxymethyl)-4-nitrophenol.
Scientific Research Applications
2-Bromo-6-(hydroxymethyl)-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(hydroxymethyl)-4-nitrophenol involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(hydroxymethyl)pyridine
- 2-Bromo-6-hydroxybenzoic acid
- 2-Bromo-4-nitrophenol
Uniqueness
2-Bromo-6-(hydroxymethyl)-4-nitrophenol is unique due to the presence of both a hydroxymethyl group and a nitro group on the phenol ring, which allows for a diverse range of chemical reactions and interactions. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-6-(hydroxymethyl)-4-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-2,10-11H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCPKYKJLPTBGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275592 | |
Record name | 3-Bromo-2-hydroxy-5-nitrobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39224-62-9 | |
Record name | 3-Bromo-2-hydroxy-5-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39224-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-hydroxy-5-nitrobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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